1-(Thiazol-2-yl)cyclopropan-1-amine
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Overview
Description
1-(Thiazol-2-yl)cyclopropan-1-amine is a heterocyclic compound featuring a thiazole ring attached to a cyclopropane moiety. The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and significant reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiazole derivatives with cyclopropane intermediates. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazol-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(Thiazol-2-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)cyclopropan-1-amine involves its interaction with molecular targets in biological systems. The thiazole ring can engage in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. This interaction can lead to effects such as antimicrobial activity or anticancer properties .
Comparison with Similar Compounds
- 1-(1,3-Thiazol-2-yl)propan-1-amine
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
Comparison: 1-(Thiazol-2-yl)cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C6H8N2S |
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Molecular Weight |
140.21 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H8N2S/c7-6(1-2-6)5-8-3-4-9-5/h3-4H,1-2,7H2 |
InChI Key |
NFTIUTCCKUBEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CS2)N |
Origin of Product |
United States |
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